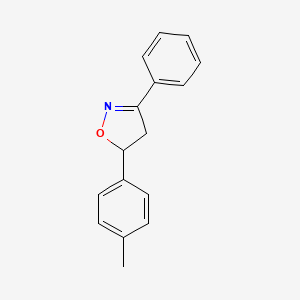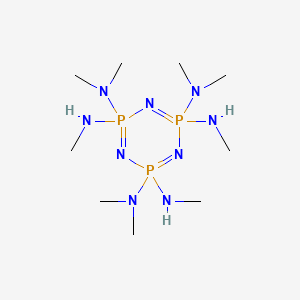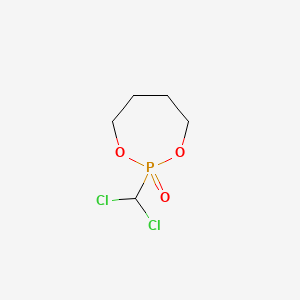
Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- is a heterocyclic compound that contains an isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The compound’s structure includes a 4,5-dihydro isoxazole ring substituted with a 4-methylphenyl group at the 5-position and a phenyl group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- typically involves the cycloaddition of nitrile oxides with alkenes. One common method is the reaction of 4-methylbenzohydroxamic acid with phenylacetylene in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to generate the nitrile oxide intermediate, which then undergoes cycloaddition to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the isoxazole ring to isoxazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) are used.
Substitution: Reagents such as halogens (e.g., bromine) for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
Oxidation: Formation of oxazoles.
Reduction: Formation of isoxazolidines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- involves its interaction with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or activating them. Pathways involved may include inhibition of microbial enzymes or modulation of inflammatory pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole, 3-bromo-4,5-dihydro-5-(4-methylphenyl)-: Similar structure with a bromine atom at the 3-position.
Isoxazole, 4,5-dihydro-5-(4-hydroxyphenyl)-3-phenyl-: Similar structure with a hydroxy group at the 4-position.
Uniqueness
Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a 4-methylphenyl and a phenyl group provides distinct steric and electronic properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
20821-95-8 |
|---|---|
Formule moléculaire |
C16H15NO |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H15NO/c1-12-7-9-14(10-8-12)16-11-15(17-18-16)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 |
Clé InChI |
BRGWIFDBLRDAAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CC(=NO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2'-[(Dibutylstannanediyl)bis(oxy)]bis(2-oxoethane-1-thiol)](/img/structure/B14715549.png)





![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)
![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)
